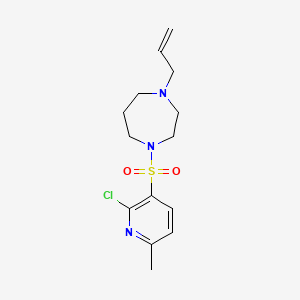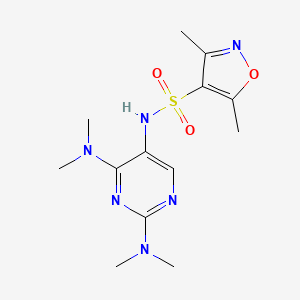
(2R)-2-(Oxan-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Oxan-3-yl)propan-1-amine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as (R)-3-Aminomethyltetrahydrofuran and has a chemical formula of C6H13NO. In
Mecanismo De Acción
The mechanism of action of (2R)-2-(Oxan-3-yl)propan-1-amine is not well understood. However, it has been reported that this compound can act as a nucleophile and can undergo reactions with various electrophiles. This property of (2R)-2-(Oxan-3-yl)propan-1-amine makes it a useful building block for the synthesis of bioactive compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(Oxan-3-yl)propan-1-amine have not been extensively studied. However, it has been reported that this compound can inhibit the activity of DPP-4, which is an enzyme that plays a role in glucose metabolism. DPP-4 inhibitors have been used in the treatment of type 2 diabetes and other metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of (2R)-2-(Oxan-3-yl)propan-1-amine for lab experiments include its relatively simple synthesis method and its potential as a building block for the synthesis of bioactive compounds. However, the limitations of this compound include its limited availability and its lack of extensive studies on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the study of (2R)-2-(Oxan-3-yl)propan-1-amine. One direction is the synthesis of new bioactive compounds using (2R)-2-(Oxan-3-yl)propan-1-amine as a building block. Another direction is the study of the biochemical and physiological effects of this compound in various biological systems. Additionally, the development of new synthesis methods for (2R)-2-(Oxan-3-yl)propan-1-amine could increase its availability and facilitate its use in scientific research.
Conclusion:
In conclusion, (2R)-2-(Oxan-3-yl)propan-1-amine is a chemical compound that has potential applications in scientific research. Its relatively simple synthesis method and potential as a building block for the synthesis of bioactive compounds make it a useful tool for researchers. However, further studies are needed to fully understand its biochemical and physiological effects, and to develop new synthesis methods for this compound.
Métodos De Síntesis
The synthesis of (2R)-2-(Oxan-3-yl)propan-1-amine involves the reaction of 3-chloropropan-1-ol with tetrahydrofuran in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to yield (2R)-2-(Oxan-3-yl)propan-1-amine. This synthesis method has been reported in the literature and has been used in various scientific studies.
Aplicaciones Científicas De Investigación
(2R)-2-(Oxan-3-yl)propan-1-amine has been studied for its potential applications in scientific research. This compound has been used as a building block for the synthesis of various bioactive compounds such as inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors have been used in the treatment of type 2 diabetes and other metabolic disorders. (2R)-2-(Oxan-3-yl)propan-1-amine has also been used in the synthesis of compounds that have potential anti-cancer activity.
Propiedades
IUPAC Name |
(2R)-2-(oxan-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(5-9)8-3-2-4-10-6-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMASEMXPVHULRJ-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Oxan-3-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Chlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2745834.png)
![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745835.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2745838.png)
![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one](/img/structure/B2745841.png)



![5-methyl-12-oxo-N-(4-phenoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2745847.png)
![1-(4-fluorobenzyl)-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2745848.png)



